molecular formula C6H10Cl2N4S B3096007 (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride CAS No. 1269394-15-1

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride

Cat. No.: B3096007
CAS No.: 1269394-15-1
M. Wt: 241.14
InChI Key: BABJVJVMSYNZAD-UHFFFAOYSA-N
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Description

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride is a heterocyclic amine salt with the molecular formula C₆H₈N₄S·2HCl and a molecular weight of 241.14 g/mol . Its structure features a fused imidazo[2,1-b][1,3,4]thiadiazole core, an ethylamine side chain, and two hydrochloride counterions.

Properties

IUPAC Name

1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S.2ClH/c1-4(7)5-2-10-6(9-5)11-3-8-10;;/h2-4H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABJVJVMSYNZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C(=N1)SC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the imidazo-thiadiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In synthetic chemistry, (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride serves as a building block for more complex heterocyclic compounds. Its unique structure allows for various substitution reactions that can introduce different functional groups.

Biology

The compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or interfere with cellular pathways, contributing to its biological effects. For instance:

  • Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria.
  • Anticancer Potential: In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism for potential therapeutic use.

Medicine

Due to its biological activity, this compound is being explored as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating infections and cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical framework allows for the creation of advanced materials used in electronics and pharmaceuticals.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.
  • Cancer Research : In another study focusing on cancer cell lines, the compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential as an anticancer agent.
  • Material Science Application : Research into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine Dihydrochloride Hydrate (MFCD18483384)
  • Structure : The thiadiazole core is retained, but the ethylamine chain is replaced with a methylamine group. A methyl substituent is added at position 2 of the thiadiazole ring, and the compound exists as a hydrate.
  • Molecular Formula : C₆H₈N₄S·2HCl·H₂O (MW: 259.16 g/mol) .
  • Key Differences : The methyl group enhances lipophilicity, while the hydrate form may influence solubility and crystalline stability compared to the anhydrous target compound.
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine Dihydrochloride (CAS 205041-15-2)
  • Structure : The core heterocycle is imidazo[2,1-b][1,3]thiazole (replacing thiadiazole with thiazole), with dimethyl substituents at positions 2 and 3.
  • Molecular Formula : C₉H₁₄Cl₂N₃S (MW: ~282.2 g/mol) .
  • The dimethyl groups increase steric bulk, which may hinder binding to biological targets.

Side Chain Variations

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine Hydrochloride (CAS 1797941-14-0)
  • Structure : Features a partially saturated thiazole ring (2H,3H) and an ethylamine side chain.
  • Molecular Formula : C₇H₁₂ClN₃S (MW: 205.71 g/mol) .
[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine Dihydrochloride Hydrate (CAS 933734-68-0)
  • Structure : Contains a methyl substituent on the thiadiazole ring and a methylene (-CH₂-) linker instead of ethyl.
  • Molecular Formula : C₆H₈N₄S·2HCl·H₂O (MW: 259.16 g/mol) .
  • Key Differences : The shorter methylene chain reduces conformational flexibility, which could limit interactions with deep binding pockets.

Salt Forms and Solubility

  • Hydrochloride Salts : The dihydrochloride form of the target compound enhances water solubility compared to free bases. Similar compounds like MFCD18483384 and CAS 933734-68-0 also use dihydrochloride salts, but their hydrate forms may offer distinct dissolution profiles .
  • Free Bases : Neutral analogs (e.g., imidazo[2,1-b][1,3,4]thiadiazol-6-amine, CAS 863203-54-7) lack hydrochloride counterions, resulting in lower aqueous solubility but higher membrane permeability .

Biological Activity

(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C7H10Cl2N4SC_7H_{10}Cl_2N_4S, with a molecular weight of 240.15 g/mol. The compound features a thiadiazole ring fused with an imidazole structure, contributing to its biological properties.

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antitumor properties. In a study evaluating various oxindole-linked imidazo derivatives, certain compounds demonstrated potent anti-proliferative activity against human cancer cell lines. For example:

  • Compound 7 showed an IC50 value ranging from 1.1 to 1.6 μM.
  • It inhibited tubulin polymerization with an IC50 of 0.15 μM, outperforming the known agent combretastatin A-4 (IC50 = 1.16 μM) .

Antitubercular Activity

A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. Notably:

  • Seven out of twenty-nine compounds exhibited potent activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL.
  • Structural modifications such as the introduction of p-substituted phenyl groups enhanced activity .

Antibacterial and Antifungal Activity

In addition to antitumor and antitubercular activities, some derivatives have shown promising antibacterial and antifungal properties:

  • Specific compounds displayed effectiveness against various bacterial strains.
  • Antioxidant activities were also assessed, indicating potential for broader therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as tubulin and various kinases involved in cancer progression:

  • Tubulin Binding : Compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
  • VEGFR Inhibition : Some derivatives demonstrated inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis .

Case Studies

StudyCompound TestedActivityIC50 Value
Study 1Compound 7Antitumor0.15 μM
Study 2Various derivativesAnti-tuberculosis3.125 μg/mL
Study 3Selected compoundsAntibacterialNot specified

Q & A

Q. Basic

  • TLC : Rf consistency under UV (silica gel GF₂₅₄) .
  • HPLC : Retention time matching (>95% area) with reference standards .
  • Melting range analysis : Sharp melting points (±1°C) indicate crystalline homogeneity .

How should researchers address discrepancies in elemental analysis data?

Advanced
Discrepancies (e.g., C/H/N deviations >0.5%) require:

  • Repetition under inert atmosphere to exclude oxidation .
  • Combined spectroscopic validation : XPS for elemental composition, HRMS for molecular mass .
  • Thermogravimetric analysis (TGA) to detect hydrate/solvate formation affecting calculated values .

What role does stereochemistry play in the synthesis and activity of imidazothiadiazoles?

Advanced
Chiral centers (e.g., at the ethylamine side chain) influence:

  • Synthetic pathways : Asymmetric catalysis (e.g., chiral auxiliaries) or resolution via diastereomeric salt crystallization .
  • Bioactivity : Enantiomers may show 10–100x differences in receptor binding (e.g., 5-HT₃ vs. D₂ receptors) .
  • X-ray crystallography confirms absolute configuration, while circular dichroism (CD) correlates stereochemistry with activity .

What strategies purify imidazothiadiazole dihydrochloride salts?

Q. Advanced

  • Recrystallization : Use ethanol/water mixtures (4:1) to exploit solubility differences .
  • Ion-exchange chromatography : Replace counterions (e.g., Cl⁻ → PF₆⁻) for improved crystallinity .
  • Lyophilization : For hygroscopic salts, freeze-drying ensures stability >95% by Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride
Reactant of Route 2
(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.